lithium(1+) 4,4-difluoro-6-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 4,4-difluoro-6-hydroxyhexanoate is a chemical compound with the molecular formula C6H10F2LiO3 It is a lithium salt derived from 4,4-difluoro-6-hydroxyhexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4,4-difluoro-6-hydroxyhexanoate typically involves the reaction of 4,4-difluoro-6-hydroxyhexanoic acid with a lithium-containing reagent. One common method is to react the acid with lithium hydroxide (LiOH) in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled addition of reagents, temperature regulation, and purification steps such as crystallization or filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 4,4-difluoro-6-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluoro-6-oxohexanoate, while reduction could produce 4,4-difluoro-6-hydroxyhexanol.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 4,4-difluoro-6-hydroxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the development of advanced materials, such as lithium-ion batteries, where its unique properties can enhance performance and stability.
Wirkmechanismus
The mechanism of action of lithium(1+) 4,4-difluoro-6-hydroxyhexanoate involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium 4,4-difluoro-6-hydroxyhexanoate: A closely related compound with similar properties.
Lithium 4,4-difluoro-6-oxohexanoate: An oxidized derivative with distinct chemical behavior.
Lithium 4,4-difluoro-6-hydroxyhexanol: A reduced form with different reactivity.
Uniqueness
Lithium(1+) 4,4-difluoro-6-hydroxyhexanoate is unique due to its specific combination of lithium, fluorine, and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 4,4-difluoro-6-hydroxyhexanoate involves the reaction of 4,4-difluoro-6-hydroxyhexanoic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "4,4-difluoro-6-hydroxyhexanoic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 4,4-difluoro-6-hydroxyhexanoic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir until complete dissolution.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any precipitate.", "Concentrate the filtrate under reduced pressure to obtain the product as a white solid.", "Recrystallize the product from a suitable solvent to obtain pure lithium(1+) 4,4-difluoro-6-hydroxyhexanoate." ] } | |
CAS-Nummer |
2648939-99-3 |
Molekularformel |
C6H9F2LiO3 |
Molekulargewicht |
174.1 g/mol |
IUPAC-Name |
lithium;4,4-difluoro-6-hydroxyhexanoate |
InChI |
InChI=1S/C6H10F2O3.Li/c7-6(8,3-4-9)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UJYJYDNIGZCYEY-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CC(CCO)(F)F)C(=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.